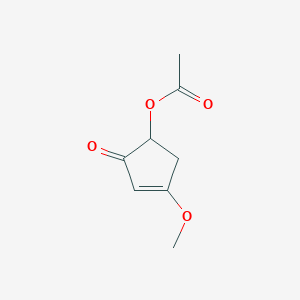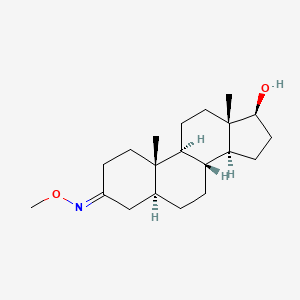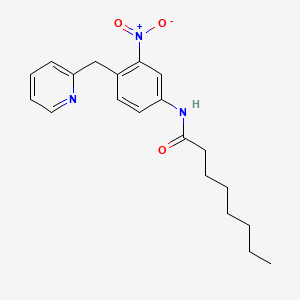![molecular formula C5H9BO4 B14505792 (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol CAS No. 63185-97-7](/img/structure/B14505792.png)
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is a chemical compound with the molecular formula C5H9BO4. It is a boronic acid ester and belongs to the class of aliphatic cyclic structures. The compound is characterized by a bicyclic structure containing boron, oxygen, and carbon atoms. It is used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol typically involves the reaction of boronic acids with diols. One common method is the reaction of boronic acid with 1,3-dioxane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can undergo substitution reactions where the boron atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted boronic esters
Aplicaciones Científicas De Investigación
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of boron-containing biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with oxygen, nitrogen, and other electron-donating atoms, leading to the formation of stable adducts. These interactions are crucial in its applications in catalysis and drug delivery .
Comparación Con Compuestos Similares
Similar Compounds
(2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane): Similar structure but contains phosphorus instead of boron.
(1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-yl)methanol: Contains a methyl group and has similar chemical properties
Uniqueness
(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol is unique due to its boron content, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring boron-containing compounds, such as in organic synthesis and materials science .
Propiedades
Número CAS |
63185-97-7 |
|---|---|
Fórmula molecular |
C5H9BO4 |
Peso molecular |
143.94 g/mol |
Nombre IUPAC |
2,6,7-trioxa-1-borabicyclo[2.2.2]octan-4-ylmethanol |
InChI |
InChI=1S/C5H9BO4/c7-1-5-2-8-6(9-3-5)10-4-5/h7H,1-4H2 |
Clave InChI |
MPZKIPMWNDXTNE-UHFFFAOYSA-N |
SMILES canónico |
B12OCC(CO1)(CO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(Cyclohexylcarbamoyl)amino]benzoyl}glycine](/img/structure/B14505723.png)







![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)

